1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride
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Overview
Description
1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperazine ring, an isopropyl group, and a boronic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride typically involves multiple steps, starting with the preparation of the boronic acid derivative. This is often achieved through a Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to handle the reagents and catalysts safely. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various hydroxyl, carbonyl, and carboxyl derivatives.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Derivatives with different functional groups at specific positions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: It may serve as a building block for the synthesis of biologically active molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Applications in materials science and the development of new chemical processes.
Mechanism of Action
The mechanism by which 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Similar structure with a boronic acid derivative.
4-Carboxylphenylboronic acid pinacol ester: Another boronic acid derivative with different substituents.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A boronic acid derivative with a methoxy group.
Uniqueness: 1-Isopropyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-propan-2-yl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BN2O2.ClH/c1-15(2)21-11-13-22(14-12-21)17-9-7-16(8-10-17)20-23-18(3,4)19(5,6)24-20;/h7-10,15H,11-14H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTQWKIKHSMBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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